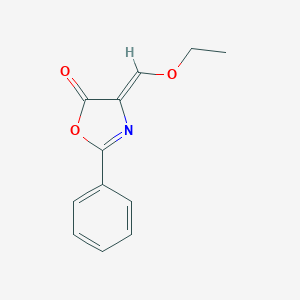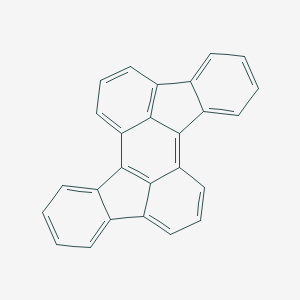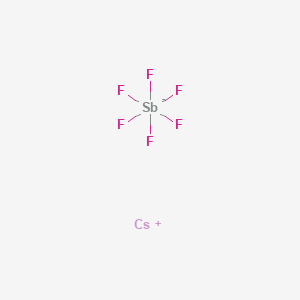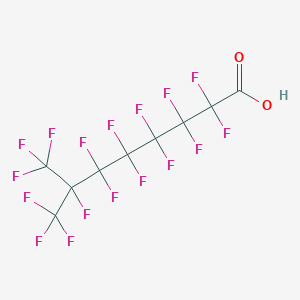
Tetradecafluoro-7-(trifluoromethyl)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecafluoro-7-(trifluoromethyl)octanoic acid (also known as perfluorooctanoic acid or PFOA) is a synthetic fluorinated chemical that has been widely used in industrial and consumer products, including non-stick cookware, stain-resistant fabrics, and firefighting foams. PFOA is a persistent environmental pollutant that has been detected in air, water, soil, and wildlife, as well as in human blood and breast milk. Due to its potential health and environmental impacts, PFOA has been the subject of extensive scientific research and regulatory scrutiny.
作用機序
The exact mechanism of action of PFOA is not fully understood, but it is believed to interfere with various physiological and biochemical processes in the body. PFOA has been shown to bind to proteins in the liver and disrupt lipid metabolism, leading to the accumulation of fatty acids and cholesterol in the liver. PFOA has also been shown to affect the function of the immune system, leading to increased susceptibility to infections and autoimmune diseases.
生化学的および生理学的効果
PFOA has been shown to affect various physiological and biochemical processes in the body. PFOA has been associated with liver damage, immune system dysfunction, developmental and reproductive toxicity, and cancer. PFOA has also been shown to affect lipid metabolism, leading to the accumulation of fatty acids and cholesterol in the liver.
実験室実験の利点と制限
PFOA has been used as a model compound for studying the environmental fate and toxicity of perfluorinated chemicals. PFOA has several advantages for laboratory experiments, including its stability, solubility, and availability. However, the use of PFOA in laboratory experiments is limited by its potential health and environmental impacts, as well as its complex synthesis process.
将来の方向性
There are several future directions for research on PFOA and other perfluorinated chemicals. These include:
1. Developing alternative non-toxic and sustainable chemicals to replace PFOA and other perfluorinated chemicals in industrial and consumer products.
2. Studying the environmental fate and transport of PFOA and other perfluorinated chemicals in different ecosystems, including air, water, soil, and wildlife.
3. Investigating the mechanisms of action of PFOA and other perfluorinated chemicals in the body, including their effects on lipid metabolism, immune function, and gene expression.
4. Assessing the potential health risks of PFOA and other perfluorinated chemicals to vulnerable populations, including pregnant women, infants, and children.
5. Developing effective strategies for the remediation and management of PFOA and other perfluorinated chemical contamination in the environment and human populations.
合成法
PFOA is synthesized through a multi-step process that involves the reaction of perfluorooctyl iodide with trifluoromethyl iodide in the presence of a catalyst, followed by hydrolysis and oxidation steps. The synthesis of PFOA is complex and involves the use of hazardous chemicals, which can pose risks to human health and the environment.
科学的研究の応用
PFOA has been extensively studied for its potential health and environmental impacts. Scientific research has shown that PFOA is a persistent environmental pollutant that can accumulate in the food chain and pose risks to wildlife and human health. PFOA has been associated with a range of adverse health effects, including developmental and reproductive toxicity, liver damage, immune system dysfunction, and cancer.
特性
CAS番号 |
15899-31-7 |
|---|---|
製品名 |
Tetradecafluoro-7-(trifluoromethyl)octanoic acid |
分子式 |
C9HF17O2 |
分子量 |
464.08 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoic acid |
InChI |
InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(13,14)6(17,18)7(19,20)5(15,16)3(12,8(21,22)23)9(24,25)26/h(H,27,28) |
InChIキー |
WIXVASFEKZIRFM-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
正規SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
その他のCAS番号 |
15899-31-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



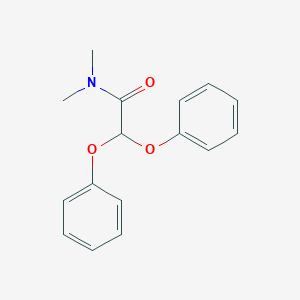
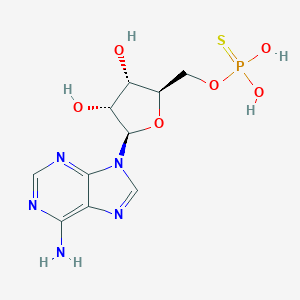
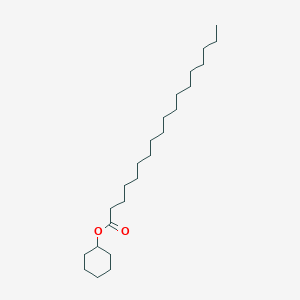

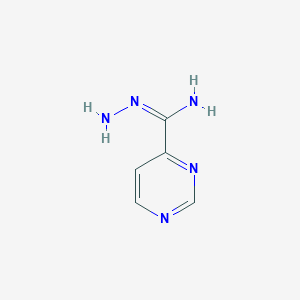
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
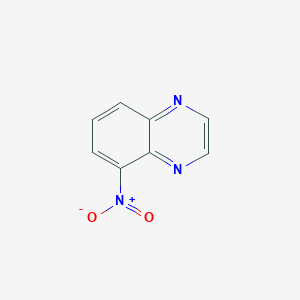
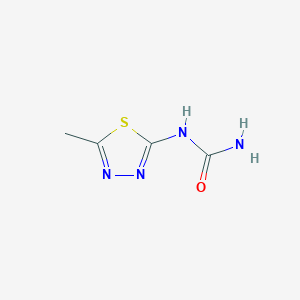
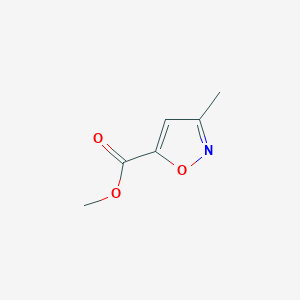
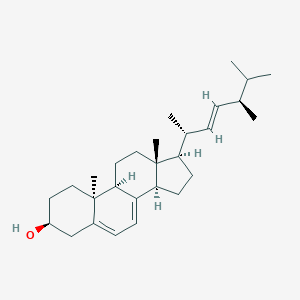
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
